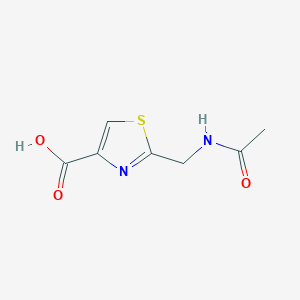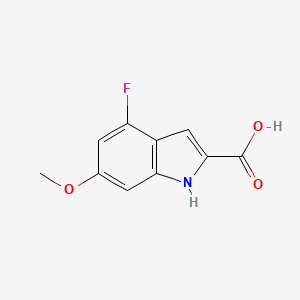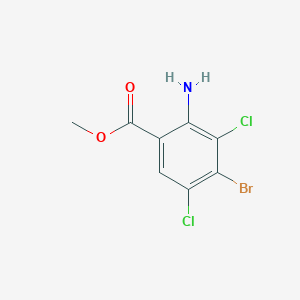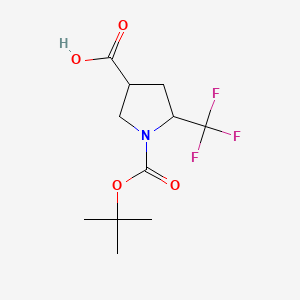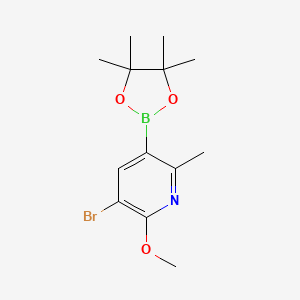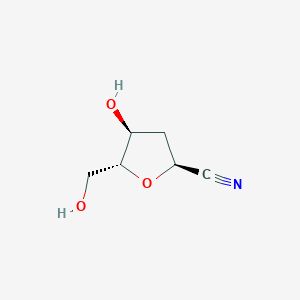
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a chemical compound with a unique structure that includes a nitrile group, a hydroxyl group, and a hydroxymethyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected sugar derivative.
Formation of the Oxolane Ring: The oxolane ring is formed through a series of reactions, including cyclization and protection/deprotection steps.
Introduction of Functional Groups: The hydroxyl and hydroxymethyl groups are introduced through selective functionalization reactions.
Nitrile Group Addition: The nitrile group is added using a cyanation reaction, often involving reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing purification techniques like crystallization, distillation, and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst are employed.
Substitution: Conditions may include the use of strong acids or bases, and reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
科学的研究の応用
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biochemical pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression.
Effects: The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function or activity.
類似化合物との比較
Similar Compounds
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-methanol: Similar structure but with a methanol group instead of a nitrile group.
Uniqueness
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5-,6+/m0/s1 |
InChIキー |
FXOCGLGSNBTIAA-HCWXCVPCSA-N |
異性体SMILES |
C1[C@H](O[C@@H]([C@H]1O)CO)C#N |
正規SMILES |
C1C(OC(C1O)CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


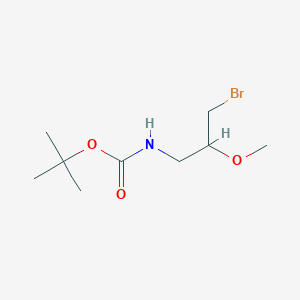
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
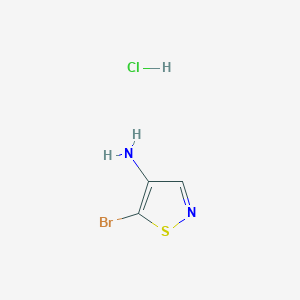
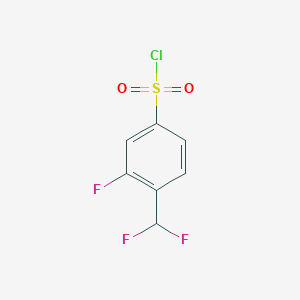
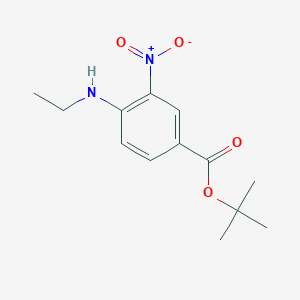
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13501398.png)
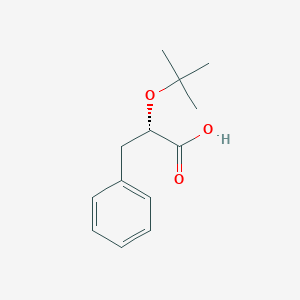
![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
